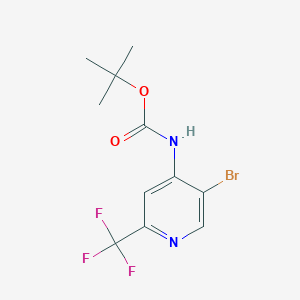

tert-Butyl (5-bromo-2-(trifluoromethyl)pyridin-4-yl)carbamate

Description

Properties

Molecular Formula |

C11H12BrF3N2O2 |

|---|---|

Molecular Weight |

341.12 g/mol |

IUPAC Name |

tert-butyl N-[5-bromo-2-(trifluoromethyl)pyridin-4-yl]carbamate |

InChI |

InChI=1S/C11H12BrF3N2O2/c1-10(2,3)19-9(18)17-7-4-8(11(13,14)15)16-5-6(7)12/h4-5H,1-3H3,(H,16,17,18) |

InChI Key |

PXONJZDGEQKKEU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=NC=C1Br)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Bromination of Pyridine Derivatives

Selective bromination at the 5-position of pyridine derivatives is typically achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions. For example, selective bromination of tert-butylphenol analogs using freshly crystallized NBS in acetonitrile has been reported to yield bromo-substituted intermediates effectively.

Introduction of Trifluoromethyl Group

Trifluoromethylation at the 2-position of the pyridine ring can be accomplished by treatment of the bromo-substituted intermediate with reagents such as chlorodifluoroacetate (ClCF2CO2Me), potassium fluoride, potassium bromide, and copper(I) iodide in dimethylformamide (DMF). This method follows the procedure reported by Su et al., which has been demonstrated to provide moderate yields of trifluoromethylated intermediates.

Carbamate Protection of Amino Group

The installation of the tert-butyl carbamate protecting group on the amino substituent at the 4-position is commonly performed using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as pyridine or dimethylaminopyridine (DMAP). The reaction is typically carried out at room temperature or slightly elevated temperatures over several hours to ensure complete conversion.

A representative procedure involves:

- Dissolving the amino-substituted pyridine derivative in an appropriate solvent such as tetrahydrofuran or tert-butyl alcohol.

- Adding a base (e.g., pyridine or DMAP) to the reaction mixture.

- Slowly adding di-tert-butyl dicarbonate and stirring the mixture at room temperature for 16 to 48 hours.

- Work-up includes extraction, washing with aqueous acid and base, drying over anhydrous sodium sulfate, and purification by chromatography.

Lithiation and Functional Group Manipulation

Lithiation using lithium diisopropylamide (LDA) or n-butyllithium in tetrahydrofuran at low temperatures (0 to 7 °C) has been employed to facilitate regioselective functionalization of bromopyridine carbamate intermediates. This step can be used to modify the pyridine ring further or to prepare intermediates for subsequent transformations.

Data Table: Summary of Key Reaction Conditions and Yields

Research Discoveries and Optimization Insights

- The use of di-tert-butyl dicarbonate in the presence of DMAP or pyridine has been shown to be effective for carbamate protection, with reaction times ranging from 1 hour to 48 hours depending on solvent and temperature.

- The trifluoromethylation step employing chlorodifluoroacetate and copper(I) iodide catalysts in DMF is a key step for introducing the trifluoromethyl group with reasonable yields, although optimization of reagent ratios and reaction conditions can improve selectivity and yield.

- Lithiation using LDA or n-butyllithium allows for regioselective modifications on the pyridine ring, facilitating subsequent synthetic transformations with high yields (up to 100% in some cases).

- Protection and deprotection strategies are critical to maintaining the integrity of sensitive functional groups during multi-step synthesis.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5-bromo-2-(trifluoromethyl)pyridin-4-yl)carbamate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction:

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.

Oxidation: Oxidizing agents like potassium permanganate may be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives .

Scientific Research Applications

tert-Butyl (5-bromo-2-(trifluoromethyl)pyridin-4-yl)carbamate has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Key Structural Features

The target compound’s reactivity and applications are influenced by its substituents:

- Trifluoromethyl (CF₃) : Imparts electron-withdrawing effects, stabilizing the pyridine ring.

- tert-Butyl carbamate : Provides steric protection and facilitates deprotection under acidic conditions.

Comparative Analysis of Structural Analogues

The table below highlights structural differences and similarities with related compounds:

Key Observations :

- Halogen Effects : Bromo (Br) in the target compound offers superior leaving-group ability compared to chloro (Cl) in , enhancing reactivity in nucleophilic substitutions.

- Ring Systems : Pyridine vs. pyrimidine derivatives (e.g., ) exhibit distinct electronic profiles, affecting solubility and binding affinity.

- Bulkiness : Piperidinyl-substituted carbamates (e.g., ) introduce steric hindrance, limiting accessibility in certain reactions.

Comparison with Analogues :

Reactivity Profile

- Cross-Coupling : The 5-bromo substituent enables Suzuki, Buchwald-Hartwig, and Ullmann couplings, similar to iodo derivatives in .

- Deprotection : The tert-butyl carbamate is cleaved under acidic conditions (e.g., TFA), a feature shared across carbamate analogues .

Physicochemical Properties and Stability

Stability

Biological Activity

Chemical Structure and Properties

tert-Butyl (5-bromo-2-(trifluoromethyl)pyridin-4-yl)carbamate is an organic compound characterized by a pyridine ring substituted with a bromine atom and a trifluoromethyl group. Its molecular formula is , with a molecular weight of approximately 341.12 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a subject of interest in medicinal chemistry and biological research .

Synthesis

The synthesis typically involves the reaction of 5-bromo-3-(trifluoromethyl)pyridin-2-amine with tert-butyl chloroformate, facilitated by a base such as triethylamine under controlled conditions . This process yields the carbamate linkage through nucleophilic attack on the carbonyl carbon of the chloroformate.

The biological activity of tert-butyl (5-bromo-2-(trifluoromethyl)pyridin-4-yl)carbamate is primarily linked to its potential as a pharmaceutical agent. The trifluoromethyl group can enhance binding affinity to various biological targets, including enzymes and receptors, through halogen bonding interactions, which may modulate their activity . This characteristic is crucial for optimizing its pharmacological profile.

Interaction Studies

Research indicates that compounds containing trifluoromethyl groups often exhibit improved interactions with proteins due to increased lipophilicity. Studies focusing on the binding affinity of this compound to specific biological targets are essential for understanding its mechanism of action .

Pharmacological Applications

The compound has shown promise in various pharmacological applications, particularly in medicinal chemistry. Its structural features suggest potential use in developing drugs targeting specific diseases, including those involving enzyme inhibition and receptor modulation .

Comparative Analysis with Similar Compounds

The following table compares tert-butyl (5-bromo-2-(trifluoromethyl)pyridin-4-yl)carbamate with structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| tert-Butyl N-(5-bromopyrimidin-2-yl)carbamate | Contains a pyrimidine ring instead of pyridine | Different reactivity and biological activity |

| tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate | Contains a methoxy group instead of trifluoromethyl | Influences electronic properties and interactions |

| tert-Butyl 3-bromopropylcarbamate | Lacks trifluoromethyl and pyridine ring | Simpler structure, potentially less versatile |

This comparison highlights the unique functional groups present in tert-butyl (5-bromo-2-(trifluoromethyl)pyridin-4-yl)carbamate that confer distinct chemical and biological properties .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of compounds similar to tert-butyl (5-bromo-2-(trifluoromethyl)pyridin-4-yl)carbamate. For instance, research on sulfonylpyridines indicated selective activity against Chlamydia trachomatis, suggesting that modifications in structural features can lead to enhanced selectivity against specific pathogens without affecting host cell viability .

Drug Development Insights

Further investigations into FDA-approved drugs containing trifluoromethyl groups have demonstrated that such modifications can significantly increase drug potency. For example, compounds with trifluoromethyl substitutions exhibited improved efficacy in inhibiting specific enzymes compared to their non-fluorinated analogs . This underscores the potential of tert-butyl (5-bromo-2-(trifluoromethyl)pyridin-4-yl)carbamate in drug development.

Q & A

Q. What are the common synthetic routes for tert-butyl (5-bromo-2-(trifluoromethyl)pyridin-4-yl)carbamate, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, bromine at the 5-position of the pyridine ring can undergo Suzuki-Miyaura coupling with boronic acids in the presence of Pd catalysts (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in solvents like dioxane/water mixtures. Reaction optimization includes temperature control (80–100°C), catalyst loading (1–5 mol%), and inert atmosphere (N₂/Ar) to prevent side reactions .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with characteristic peaks for the tert-butyl group (~1.3 ppm) and pyridine ring protons (6.5–8.5 ppm) .

- LC-MS : Validates molecular weight (M+H⁺ expected at ~353.1 g/mol) and purity .

- X-ray Crystallography : Resolves stereoelectronic effects of the trifluoromethyl and bromo substituents (if single crystals are obtainable) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability is influenced by moisture, light, and temperature. Store at –20°C in airtight containers with desiccants (e.g., silica gel). Decomposition occurs above 150°C, releasing CO₂ and NH₃. Avoid strong acids/bases to prevent carbamate hydrolysis .

Advanced Research Questions

Q. How does the bromo substituent influence reactivity in cross-coupling and nucleophilic aromatic substitution (SNAr) reactions?

- Methodological Answer : Bromine’s electronegativity enhances the pyridine ring’s electrophilicity, enabling SNAr with amines or alkoxides at the 4-position. For cross-coupling (e.g., Suzuki), the bromo group acts as a leaving group, requiring Pd catalysts (e.g., PdCl₂(dppf)) and ligands (e.g., XPhos) to facilitate oxidative addition. Competitive reactivity at the trifluoromethyl group is minimal due to its electron-withdrawing nature .

Q. How can researchers resolve contradictions in hazard classification data across safety studies?

- Methodological Answer : Compare SDS entries for discrepancies (e.g., acute toxicity vs. non-hazardous classifications). For example, some SDS classify the compound as H302 (oral toxicity), while others report no significant hazards. Validate via in vitro assays (e.g., Ames test for mutagenicity) and consult authoritative databases (e.g., EPA DSSTox) for harmonized data .

Q. What computational approaches predict the compound’s reactivity and binding interactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Models charge distribution, highlighting nucleophilic sites (e.g., carbamate oxygen) and electrophilic regions (e.g., brominated pyridine).

- Molecular Docking : Screens potential biological targets (e.g., kinase enzymes) by simulating interactions with the trifluoromethyl group’s hydrophobic surface. Software like AutoDock Vina or Schrödinger Suite is recommended .

Q. How do structural modifications (e.g., replacing bromine with chlorine) affect biological activity in SAR studies?

- Methodological Answer : Replace bromine via halogen exchange (e.g., using CuCl₂ in DMF). Test modified analogs in bioassays (e.g., kinase inhibition) to assess potency changes. Bromine’s larger atomic radius may enhance van der Waals interactions in hydrophobic binding pockets, while chlorine offers improved metabolic stability .

Q. What challenges arise in purifying this compound, and how are they mitigated?

- Methodological Answer : Challenges include co-elution of byproducts (e.g., de-brominated species) during column chromatography. Use gradient elution (hexane/EtOAc) with silica gel or reverse-phase HPLC (C18 column, acetonitrile/water). Recrystallization from ethanol/water mixtures improves purity (>98%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.